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Abstract
PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule demonstrating a

unique dual-action mechanism as a Cholecystokinin A (CCK-A) receptor agonist and a

Cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1][2][3] This dual-action profile confers

potent anti-inflammatory and immunomodulatory properties, which have been substantiated in

multiple preclinical models and clinical trials. In a Phase II clinical trial involving patients with

moderate COVID-19, PNB-001 significantly improved clinical outcomes and modulated key

immunological markers, including a reduction in pro-inflammatory cytokines and a

normalization of lymphocyte and neutrophil counts.[4][5] Preclinical studies have demonstrated

its efficacy in models of inflammatory bowel disease, lung inflammation, and viral infections,

underscoring its potential as a broad-spectrum immunomodulatory agent.[1][4][6] This

document provides a comprehensive technical guide to the immunomodulatory effects of PNB-
001, detailing its mechanism of action, quantitative results from key studies, and the

experimental protocols employed.

Core Mechanism of Action
PNB-001 exerts its immunomodulatory effects primarily through its interaction with

cholecystokinin (CCK) receptors, which are expressed on various immune cells, including

lymphocytes and macrophages.[7][8][9] The molecule's unique pharmacology as a CCK-A

receptor agonist and a CCK-B (CCK2) receptor antagonist is central to its function.[1][2]
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Additionally, its activity is reported to involve the cholinergic anti-inflammatory pathway and the

gastrin-releasing peptide receptor (GRPR) pathway.[1][4]

CCK-B Receptor Antagonism: As a potent antagonist of the CCK-B receptor (also known as

the gastrin receptor, CCK2), with a binding affinity of 20 nM, PNB-001 blocks the pro-

inflammatory signaling associated with this receptor.[4] This action is believed to contribute

to the reduction of inflammatory cytokines.[8]

CCK-A Receptor Agonism: Concurrently, agonism at the CCK-A receptor on immune cells is

proposed to activate anti-inflammatory intracellular signaling cascades. This can involve the

cAMP-Protein Kinase A (PKA) pathway, which can subsequently inhibit the pro-inflammatory

NF-κB pathway, a critical regulator of cytokine production.[9]

Gastrin-Releasing Peptide Receptor (GRPR) Pathway: PNB-001's influence on the GRPR

pathway may contribute to its anti-inflammatory effects, potentially through the inhibition of

Toll-like Receptor 4 (TLR4) signaling, a key pathway in the innate immune response to

pathogens.[6]

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23621446/
https://www.jchps.com/issues/v14/i04/JCHPS20211404001.pdf
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.jchps.com/issues/v14/i04/JCHPS20211404001.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5801048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4122025/
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3510294/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immune Cell Membrane

Intracellular Signaling

PNB-001

CCK-A Receptor

Agonist

CCK-B Receptor

Antagonist

GRPR

Antagonist
(Proposed)

↑ cAMP

NF-κB Activation

Blocks Pro-
inflammatory Signal

TLR4 Signaling

Inhibits

↑ PKA

Inhibits

Pro-inflammatory
Cytokine Production

(IL-6, etc.)

Click to download full resolution via product page

Caption: Proposed immunomodulatory signaling pathways of PNB-001.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15615615?utm_src=pdf-body-img
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The immunomodulatory efficacy of PNB-001 has been quantified in both clinical and preclinical

settings.

Clinical Efficacy in Moderate COVID-19 (Phase II Trial)
The following table summarizes the key immunological and clinical outcomes from a

randomized, open-label trial in 40 patients with moderate COVID-19. Patients received either

PNB-001 (100 mg, TID for 14 days) plus Standard of Care (SOC) or SOC alone.[3][5]
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Parameter
PNB-001 +
SOC Arm

SOC Arm P-Value Citation(s)

Immune Cell

Counts (Day 15)

Lymphocyte

Count

Increased to

reference range
- 0.032 [4][5]

Neutrophil Count Reduced - 0.013 [4][5]

Inflammatory

Markers (Day 15)

IL-6, CRP, ESR,

NLR

Statistically

significant

reduction

- <0.05 [2][4][5]

Clinical

Outcomes

Chest X-ray

Score

Improvement

2.05 (mean

change)

1.16 (mean

change)
0.032 [5][10]

Patients

Hospitalized on

Day 15

1 5 0.048 [3][5]

Time to 50%

Patients Off O₂
Day 6 Day 8 - [4][5]

Mortality by Day

28
1 patient 2 patients 0.56 [5][10]

Note: A specific

p-value for each

marker was not

provided in the

source

documents, but

the reduction
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was reported as

statistically

significant.

Preclinical Efficacy Data
PNB-001 has demonstrated potent anti-inflammatory effects across various animal models.

Model Species Dosage Key Finding(s) Citation(s)

LPS-Induced

Lung

Inflammation

Swiss Albino

Mice
100 mg/kg (oral)

Significant

decrease in

Myeloperoxidase

(MPO) activity;

reduced

inflammatory cell

infiltration.

[1]

Indomethacin-

Induced IBD
Rat

5 mg/kg & 20

mg/kg (oral)

Complete

reversal of

gastrointestinal

damage and

inflammation.

[4][5][6]

Dengue Fever

Viremia Model
NMRI Mice 10 mg/kg (oral)

70-80%

reduction in

death rate;

corresponding

reduction in IL-6

levels and

splenomegaly.

[6][11][12]

Rat Paw

Oedema
Rat 10 mg/kg

Highly efficient

anti-inflammatory

effect.

[6]

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are protocols for key studies cited.

Phase II Clinical Trial in Moderate COVID-19 Patients[2]
[3][11]

Study Design: A multi-center, randomized, parallel-group, comparative, open-label clinical

trial.

Participants: 40 patients with laboratory-confirmed (PCR) moderate COVID-19, defined as

having pneumonia with SpO₂ >94% on room air, plus at least two symptoms (fever, cough,

dyspnea, or hypoxia).

Randomization & Intervention: Patients were randomized 1:1 into two arms:

Test Arm (n=20): PNB-001 (100 mg oral capsule, three times daily for 14 days)

administered with Standard of Care (SOC).

Control Arm (n=20): SOC alone.

Primary Endpoint: Change in the 8-point WHO Ordinal Scale for Clinical Improvement from

baseline to Day 15.

Secondary & Exploratory Endpoints: Mortality by Day 28, duration of hospitalization, duration

of supplemental oxygen, change in chest X-ray score, and changes in inflammatory markers

(ESR, CRP, IL-6, Neutrophil-Lymphocyte Ratio).

LPS-Induced Lung Inflammation in Mice[1]
Animal Model: Swiss albino mice.

Study Design: Animals were randomized into four groups (n=6 per group):

Group 1 (Vehicle Control): Received vehicle (35% Polyethylene Glycol in distilled water).

Group 2 (LPS Control): Received a single intratracheal administration of

Lipopolysaccharide (LPS) (10 µg per mouse in saline).
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Group 3 (Treatment): Received LPS as in Group 2, followed by a single oral dose of PNB-
001 (100 mg/kg b.w.).

Group 4 (Prophylaxis): Received daily oral administration of PNB-001 (100 mg/kg b.w.) for

7 days, followed by LPS administration on the final day.

Analysis: At 30 hours following LPS induction, animals were sacrificed. Lungs were

harvested for:

Biochemical Analysis: Myeloperoxidase (MPO) activity assay to quantify neutrophil

infiltration.

Histopathological Examination: Lungs were fixed, sectioned, and stained to assess the

severity of inflammatory cell infiltration.

Experimental Workflow Diagram
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Procedure
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Caption: Experimental workflow for the murine LPS-induced lung inflammation model.

Conclusion
PNB-001 is a novel immunomodulatory agent with a well-defined dual-action mechanism on

CCK receptors. Clinical data from its evaluation in COVID-19 patients demonstrates its ability

to control hyperinflammation, evidenced by the significant reduction in key inflammatory

markers like IL-6 and CRP, and to restore immune homeostasis by normalizing lymphocyte and

neutrophil counts. These clinical findings are strongly supported by robust preclinical data in

various inflammation models. The unique mechanism, targeting pathways that regulate both

innate and adaptive immune responses, positions PNB-001 as a promising therapeutic

candidate for a range of inflammatory and immune-mediated diseases. Further investigation

into its role in other cytokine storm-related conditions and chronic inflammatory disorders is

warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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